Phosphonoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

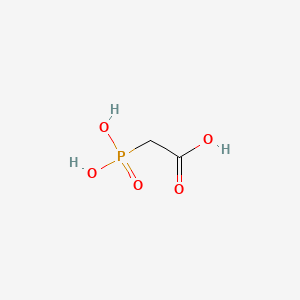

Phosphonoacetic acid is an organophosphorus compound with the chemical formula C₂H₅O₅P. It is characterized by the presence of a phosphonic acid group attached to an acetic acid moiety. This compound is known for its ability to inhibit DNA polymerase, particularly in viruses, making it a valuable antiviral agent .

Vorbereitungsmethoden

Phosphonoacetic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize these synthetic routes due to their high yields and mild reaction conditions.

Analyse Chemischer Reaktionen

Phosphonoacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Substitution: The compound can participate in substitution reactions, where the phosphonic acid group can be replaced by other functional groups.

Hydrolysis: This compound can be hydrolyzed to produce simpler phosphonic acid derivatives.

Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically phosphonic acid derivatives and substituted phosphonoacetic acids.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Antiviral Properties

Phosphonoacetic acid is primarily recognized for its antiviral activity, especially against herpesviruses. Research indicates that it selectively inhibits the replication of herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus by targeting viral DNA polymerases.

- Mechanism of Action : The compound interferes with viral DNA synthesis, leading to a reduction in viral load without significantly affecting host cell viability .

- Clinical Trials : Preclinical studies have shown promising results where this compound demonstrated efficacy in animal models infected with herpes viruses. Its low toxicity profile makes it a candidate for further clinical trials aimed at treating herpes infections .

Table 1: Efficacy of this compound Against Various Herpesviruses

| Virus Type | Efficacy | Reference |

|---|---|---|

| Herpes Simplex Virus Type 1 | High | |

| Herpes Simplex Virus Type 2 | High | |

| Cytomegalovirus | Moderate | |

| Epstein-Barr Virus | Moderate |

1.2 Cancer Research

In addition to its antiviral properties, this compound has shown potential in oncology. Studies have indicated that it may inhibit the growth of certain oncogenic viruses associated with cancer development, suggesting a dual role in viral inhibition and cancer therapy .

Agricultural Applications

This compound also finds applications in agriculture, particularly as a biopesticide. Its ability to inhibit specific enzyme pathways in pathogens can be leveraged to develop environmentally friendly pest control methods.

- Mechanism : The compound disrupts metabolic processes in target organisms, leading to reduced viability and growth of harmful pathogens while being less toxic to beneficial species .

- Field Trials : Preliminary field trials have indicated that this compound can effectively reduce the incidence of fungal diseases in crops without adversely affecting plant health .

Table 2: Agricultural Efficacy of this compound

| Pathogen Type | Application Method | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Fungal Pathogens | Foliar Spray | 75 | |

| Bacterial Pathogens | Soil Drench | 60 |

Case Studies

3.1 Case Study on Antiviral Efficacy

A study conducted by Hay et al. (1973) demonstrated the effectiveness of this compound in reducing viral loads in animal models infected with herpes simplex virus. The results indicated significant reductions in lesions and viral shedding when treated with this compound compared to controls.

- Study Design : Mice were infected with herpes simplex virus and treated with varying doses of this compound.

- Outcomes : The treated group showed a marked decrease in both clinical symptoms and viral titers, highlighting the compound's therapeutic potential.

3.2 Case Study on Agricultural Use

A field trial evaluating the use of this compound as a biopesticide against Fusarium wilt in tomato plants showed promising results. Treated plants exhibited a 70% reduction in disease incidence compared to untreated controls.

- Trial Setup : The trial involved multiple plots where tomato plants were either treated with this compound or left untreated.

- Results : Disease progression was monitored over several weeks, confirming the compound's efficacy as a protective agent against fungal pathogens.

Wirkmechanismus

Phosphonoacetic acid exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. This inhibition is particularly effective in viruses, where the compound targets the viral DNA polymerase, preventing the replication of viral DNA . The molecular targets and pathways involved include the viral DNA polymerase and associated replication machinery.

Vergleich Mit ähnlichen Verbindungen

Phosphonoacetic acid is structurally similar to compounds such as pyrophosphoric acid and methylene diphosphonate . These compounds share similar functional groups and chemical properties but differ in their specific applications and biological activities. For example:

Pyrophosphoric acid: Commonly involved in biochemical reactions related to nucleotide synthesis.

Methylene diphosphonate: Used in various industrial applications, including as a chelating agent.

This compound’s uniqueness lies in its specific inhibition of viral DNA polymerase, making it a valuable tool in antiviral research and therapy.

Eigenschaften

CAS-Nummer |

36983-81-0 |

|---|---|

Molekularformel |

C2H4NaO5P |

Molekulargewicht |

162.01 g/mol |

IUPAC-Name |

sodium;2-phosphonoacetate |

InChI |

InChI=1S/C2H5O5P.Na/c3-2(4)1-8(5,6)7;/h1H2,(H,3,4)(H2,5,6,7);/q;+1/p-1 |

InChI-Schlüssel |

KNBQMQYQYHZXSX-UHFFFAOYSA-M |

Kanonische SMILES |

C(C(=O)[O-])P(=O)(O)O.[Na+] |

melting_point |

143-146 °C 143 - 146 °C |

Physikalische Beschreibung |

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS] Solid |

Löslichkeit |

392 mg/mL at 0 °C |

Dampfdruck |

0.00000067 [mmHg] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.